3-Bromo-1-phenylprop-2-yn-1-ol
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Overview
Description
3-Bromo-1-phenylprop-2-yn-1-ol is an organic compound with the molecular formula C9H7BrO It is a derivative of propargyl alcohol, where a bromine atom is substituted at the third carbon and a phenyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-phenylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-phenylprop-2-yn-1-ol. In this method, bromine is added dropwise to a solution of 3-phenylprop-2-yn-1-ol in dichloromethane at 0°C. The reaction mixture is stirred for an hour at this temperature, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienes to form cyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.
Cycloaddition: The Diels-Alder reaction can be carried out using furan or 2-methylfuran as dienes under mild conditions.
Major Products
Substitution: Products include 3-iodo-1-phenylprop-2-yn-1-ol.
Oxidation: Products include 3-bromo-1-phenylprop-2-yn-1-one.
Cycloaddition: Products include various cyclic adducts depending on the diene used.
Scientific Research Applications
3-Bromo-1-phenylprop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-phenylprop-2-yn-1-ol in chemical reactions involves its functional groups. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. In cycloaddition reactions, the triple bond acts as a reactive site for the formation of new sigma bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-phenylprop-2-yn-1-ol
- 3-Iodo-1-phenylprop-2-yn-1-ol
- 1-Phenyl-2-propyn-1-ol
Uniqueness
3-Bromo-1-phenylprop-2-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is a better leaving group than chlorine but less reactive than iodine, providing a balance of reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
3-bromo-1-phenylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHAFSBDWRSRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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